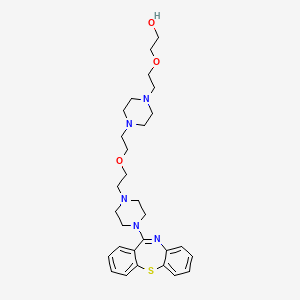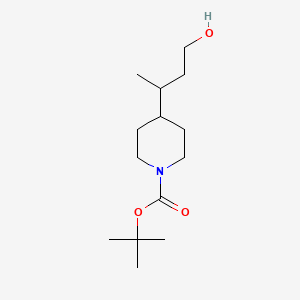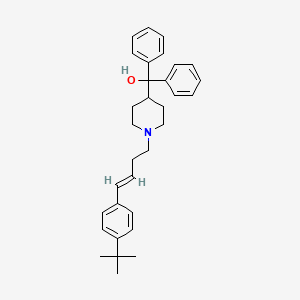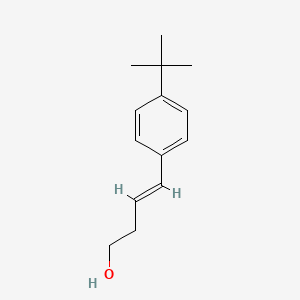
Bis(1,3-dichloro-2-propyl) Phosphate-d10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1,3-dichloro-2-propyl) Phosphate-d10 is an organic phosphoric acid ester compound . It has the molecular formula C6D10HCl4O4P and a molecular weight of 329.996 . It is a stable isotope labelled metabolite .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are methods for extracting its metabolites from urine using mixed-mode anion exchange solid phase extraction .Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 10 deuterium atoms (D), 4 chlorine atoms, 4 oxygen atoms, and 1 phosphorus atom .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm³, a boiling point of 396.9±52.0 °C at 760 mmHg, and a flash point of 193.8±30.7 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds .Aplicaciones Científicas De Investigación
Environmental Occurrence and Human Exposure
BDCPP is an emerging environmental contaminant due to its widespread use in various consumer products. Studies have shown its ubiquitous presence in environmental media, biota, and humans, raising concerns about potential health effects. For instance, significant levels of TDCPP and BDCPP have been detected in human samples, including seminal plasma, breast milk, blood plasma, placenta, and urine (Wang et al., 2020). This widespread detection underscores the need for monitoring and understanding the environmental behavior and health risks of these compounds.
Health Risks and Toxicity
Research has demonstrated that TDCPP induces various toxic effects in animals, including acute, nerve, developmental, reproductive, hepatic, nephron, and endocrine-disrupting toxicity. In vitro studies also reveal TDCPP's cytotoxicity through the formation of reactive oxygen species and induction of endoplasmic reticulum stress in human cell lines. Epidemiological studies suggest reproductive dysfunction and adverse pregnancy outcomes associated with TDCPP exposure, highlighting its endocrine-disrupting effects (Wang et al., 2020).
Analytical Methods for Detection
The development of sensitive analytical methods for detecting BDCPP and other flame retardant metabolites in biological samples is crucial for exposure assessment studies. For example, a method involving liquid chromatography-tandem mass spectrometry has been established for analyzing BDCPP in human urine, facilitating the study of human exposure to flame retardants (Cooper et al., 2011).
Mecanismo De Acción
Análisis Bioquímico
Biochemical Properties
It is known that organophosphate esters, such as Bis(1,3-dichloro-2-propyl) Phosphate-d10, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that organophosphate esters can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that organophosphate esters can bind to various biomolecules and can influence enzyme activity and gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Information on any threshold effects, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
It is known that organophosphate esters can be involved in various metabolic pathways and can interact with various enzymes and cofactors
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(1,3-dichloro-2-propyl) Phosphate-d10 involves the reaction of 1,3-dichloro-2-propanol with phosphorus oxychloride in the presence of deuterated pyridine as a catalyst. The resulting product is then reacted with deuterated phenol to yield the final product.", "Starting Materials": [ "1,3-dichloro-2-propanol-d10", "phosphorus oxychloride", "deuterated pyridine", "deuterated phenol" ], "Reaction": [ "Step 1: Add 1,3-dichloro-2-propanol-d10 to a reaction flask.", "Step 2: Add phosphorus oxychloride dropwise to the reaction flask while stirring under an inert atmosphere.", "Step 3: Add deuterated pyridine as a catalyst to the reaction flask.", "Step 4: Heat the reaction mixture to reflux for several hours.", "Step 5: Cool the reaction mixture and pour it into ice-cold water.", "Step 6: Extract the product with an organic solvent such as dichloromethane.", "Step 7: Dry the organic layer with anhydrous sodium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure to yield the intermediate product.", "Step 9: Add deuterated phenol to the intermediate product and heat the mixture to reflux for several hours.", "Step 10: Cool the reaction mixture and pour it into ice-cold water.", "Step 11: Extract the product with an organic solvent such as dichloromethane.", "Step 12: Dry the organic layer with anhydrous sodium sulfate.", "Step 13: Concentrate the organic layer under reduced pressure to yield Bis(1,3-dichloro-2-propyl) Phosphate-d10." ] } | |
Número CAS |
1477495-19-4 |
Fórmula molecular |
C6H11Cl4O4P |
Peso molecular |
329.985 |
Nombre IUPAC |
bis(1,3-dichloro-1,1,2,3,3-pentadeuteriopropan-2-yl) hydrogen phosphate |
InChI |
InChI=1S/C6H11Cl4O4P/c7-1-5(2-8)13-15(11,12)14-6(3-9)4-10/h5-6H,1-4H2,(H,11,12)/i1D2,2D2,3D2,4D2,5D,6D |
Clave InChI |
NNKRUBFJSSBFSS-MBXGXEIXSA-N |
SMILES |
C(C(CCl)OP(=O)(O)OC(CCl)CCl)Cl |
Sinónimos |
1,3-Dichloro-2-propanol-d7 Hydrogen Phosphate; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl N-[3-[5-[(4-aminophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate](/img/structure/B568974.png)





![[4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate](/img/structure/B568982.png)



![3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate](/img/structure/B568990.png)